2-(Benzyloxy)-3-chloropyridine
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Overview
Description
2-(Benzyloxy)-3-chloropyridine is a chemical compound that is part of a broader class of organic molecules known for their aromatic and heterocyclic characteristics. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, structural characterization, and properties are discussed, which can provide insights into the nature of this compound.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of pyridine rings. For instance, the synthesis of 2-amino-3-benzyloxy pyridinium perchlorate was achieved by slow evaporation at room temperature using 2-amino-3-benzyloxypyridine as the structure-directing agent . Another related synthesis is the preparation of 2-mercapto-3-benzyloxypyridine, an important intermediate for herbicides, which was synthesized from 2-chloro-3-hydroxylpyridine treated with benzyl bromide, followed by a reaction with thiourea . These methods suggest that the synthesis of this compound could similarly involve the substitution of functional groups on a pyridine ring.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques such as single-crystal X-ray diffraction. For example, 2-amino-3-benzyloxy pyridinium perchlorate crystallizes in a monoclinic system with a centrosymmetric space group . The crystal structure of related compounds often features hydrogen bonding and van der Waals interactions that contribute to the stability and formation of two-dimensional networks . These findings can be extrapolated to suggest that this compound may also exhibit a complex crystal structure with similar intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds containing the benzyloxy and chloropyridine moieties can be diverse. For instance, 2-benzyloxypyridine undergoes an anionic rearrangement when directed metalation of the benzylic carbon occurs, leading to a 1,2-migration of pyridine . This indicates that this compound could potentially participate in similar rearrangement reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound have been studied using various spectroscopic and analytical techniques. Infrared and Raman spectroscopy, along with thermogravimetric analysis, have been employed to characterize the vibrational modes and thermal stability of these compounds . Additionally, electrical properties such as protonic conduction have been investigated, revealing that these materials can exhibit significant conductivity within certain temperature ranges . These studies suggest that this compound may also display distinct spectroscopic signatures and thermal properties, as well as potential electrical conductivity.
Scientific Research Applications
Alcohol Protection
2-(Benzyloxy)-3-chloropyridine is utilized in the protection of alcohols. In a study, this compound was employed in the synthesis of benzyl ethers, demonstrating its utility in Williamson ether synthesis and coupling reactions (Poon, Albiniak, & Dudley, 2007).
Structural and Vibrational Studies
This compound is used as a structure-directing agent in the synthesis of organic-inorganic hybrid materials. Research shows its application in synthesizing materials like 2-amino-3-benzyloxy pyridinium perchlorate, where it contributes to creating 2D network cohesion through hydrogen bonds and van der Waals interactions (Soukrata, Belhouchet, & Mhiri, 2015).
Synthesis of Novel Heterocyclic Compounds
It's involved in the synthesis of new heterocyclic compounds, as demonstrated in a study where reaction with 2-chloropyridine-3-carbonyl chloride led to the formation of unique heterocyclic compounds confirmed by ir and 1H nmr spectra (Caroti, Ceccotti, Settimo, Palla, & Primofiore, 1986).
Synthesis of Antimicrobial Agents
The compound serves as a precursor in the synthesis of antimicrobial agents. A study illustrates its role in the formation of various 3-substituted quinazolinones, compounds known for their antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
Studies in Thermodynamics
This compound is used in thermodynamic studies, such as determining the enthalpies of formation of different pyridyne compounds (Rau & Wenthold, 2011).
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds are known to undergo various reactions, including oxidation and reduction . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions can influence various metabolic pathways in the body.
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCDGBHJFZNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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